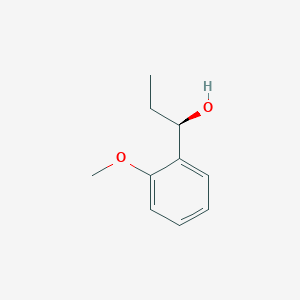

(R)-1-(2-Methoxyphenyl)-1-propanol

Description

BenchChem offers high-quality (R)-1-(2-Methoxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-Methoxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

105836-13-3 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

(1R)-1-(2-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m1/s1 |

Clé InChI |

VZYLWUFNOMSQSJ-SECBINFHSA-N |

SMILES |

CCC(C1=CC=CC=C1OC)O |

SMILES isomérique |

CC[C@H](C1=CC=CC=C1OC)O |

SMILES canonique |

CCC(C1=CC=CC=C1OC)O |

Origine du produit |

United States |

(R)-1-(2-Methoxyphenyl)-1-propanol physical properties

Executive Summary

(R)-1-(2-Methoxyphenyl)-1-propanol is a high-value chiral benzylic alcohol intermediate used primarily in the synthesis of enantiopure pharmaceuticals, including β-adrenergic receptor antagonists and agrochemicals. Its structural motif—a propyl chain attached to a stereogenic benzylic carbon with an ortho-methoxy substituent—imparts unique steric and electronic properties that influence downstream derivatization. This guide details its physicochemical properties, asymmetric synthesis via transfer hydrogenation, and critical quality control parameters for drug development applications.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | (1R)-1-(2-Methoxyphenyl)propan-1-ol |

| Common Names | (R)-1-(2-Methoxyphenyl)propyl alcohol; (R)-α-Ethyl-2-methoxybenzenemethanol |

| CAS Number | 7452-01-9 (Racemate); 114389-71-8 ((S)-enantiomer ref) |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| SMILES | CO[C@H]1C=CC=CC1CC |

| Chirality | (R)-Enantiomer (Dextrorotatory (+)) |

Structural Visualization

The following diagram illustrates the absolute configuration of the (R)-enantiomer and its steric environment.

Caption: Logical connectivity of the (R)-enantiomer showing the chiral center (C) bonded to the hydroxyl group, ethyl chain, and the ortho-substituted phenyl ring.*

Physical & Thermodynamic Properties

The physical properties of the chiral alcohol are largely identical to the racemate, with the exception of optical rotation.

| Property | Value | Condition/Note |

| Physical State | Clear, colorless to pale yellow liquid | @ 25°C |

| Boiling Point | 115–120 °C | @ 15 mmHg (Vacuum) |

| Boiling Point (Predicted) | ~245–255 °C | @ 760 mmHg (Atmospheric) |

| Density | 1.035 – 1.070 g/mL | @ 20°C |

| Refractive Index ( | 1.525 – 1.530 | Characteristic of benzylic alcohols |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM, Toluene | Immiscible in water |

| Flash Point | > 110 °C | Closed Cup (Predicted) |

| pKa | ~14.9 | Hydroxyl proton |

Chiral Characterization

For the (R)-enantiomer, optical rotation is positive (+). The (S)-enantiomer is reported as levorotatory (-).

-

Specific Rotation

: +22° to +26° (-

Note: The sign of rotation is solvent-dependent. The (+) designation typically holds in chloroform and methanol for this class of benzylic alcohols.

-

-

Enantiomeric Excess (ee) Determination:

-

Method: Chiral HPLC

-

Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide-based)

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5)

-

Flow Rate: 0.5 – 1.0 mL/min

-

Detection: UV @ 254 nm or 210 nm

-

Elution Order: Typically, the (S)-isomer elutes before the (R)-isomer on OD-H columns, but this must be experimentally verified with a racemic standard.

-

Synthesis: Asymmetric Transfer Hydrogenation (ATH)

The most robust route for generating high-ee (R)-1-(2-Methoxyphenyl)-1-propanol is the Asymmetric Transfer Hydrogenation of the corresponding ketone, 1-(2-methoxyphenyl)-1-propanone (also known as 2'-methoxypropiophenone).

Protocol Design

This protocol utilizes a Ruthenium-Noyori type catalyst.[1] The choice of the (S,S)-catalyst typically yields the (R)-alcohol due to the spatial arrangement of the transition state.

Reagents:

-

Substrate: 1-(2-Methoxyphenyl)-1-propanone (1.0 eq)

-

Catalyst: RuCl (0.5 - 1.0 mol%)

-

Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or neat conditions

Step-by-Step Methodology:

-

Inerting: Purge a reaction vessel with nitrogen to remove oxygen, which degrades the active Ru-hydride species.

-

Charging: Add the ketone substrate (1.0 eq) and the Ru-catalyst (0.01 eq) to the vessel.

-

Initiation: Add the HCOOH/Et₃N mixture (3-5 eq of hydride source) slowly.

-

Reaction: Stir at 25–40°C. Monitor conversion via TLC or GC. The reaction typically completes in 12–24 hours.

-

Quench: Dilute with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with saturated NaHCO₃ to remove excess formic acid. Dry over MgSO₄, filter, and concentrate.

-

Isolation: Purify via vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate the pure (R)-alcohol.

Mechanistic Pathway (Noyori ATH)

The following diagram details the catalytic cycle where the Ruthenium center mediates the hydride transfer.

Caption: Catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) converting the prochiral ketone to the chiral alcohol via a ruthenium-hydride intermediate.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye). Combustible liquid.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., chromates, permanganates) which can re-oxidize the alcohol to the ketone or carboxylic acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation or racemization over long periods.

References

-

PubChem Compound Summary. 1-(2-Methoxyphenyl)-1-propanol (Racemate). National Center for Biotechnology Information. Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

-

Santa Cruz Biotechnology. 1-(2-Methoxyphenyl)-1-propanol Product Data. (CAS 7452-01-9).[2][3] Link[2]

-

Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. (Contextual reference for ATH conditions on similar substrates). Journal of the American Chemical Society. Link

-

GuideChem. (S)-1-(4-Methoxyphenyl)propanol Data. (Reference for specific rotation sign correlation). Link

Sources

1H NMR spectrum of (R)-1-(2-Methoxyphenyl)-1-propanol

Unveiling the 1H NMR Spectrum of (R)-1-(2-Methoxyphenyl)-1-propanol: A Comprehensive Guide to Structural and Stereochemical Elucidation

As a Senior Application Scientist, analyzing chiral active pharmaceutical ingredients (APIs) or building blocks requires moving beyond mere signal assignment. The presents a fascinating intersection of magnetic anisotropy, diastereotopicity, and stereochemical validation. This whitepaper provides an in-depth mechanistic breakdown of the molecule's NMR profile and outlines self-validating protocols for confirming its absolute (R)-configuration.

Structural Elucidation: The Achiral Baseline

Before addressing the stereochemistry, we must establish the baseline 1H NMR profile of the molecule in an achiral solvent such as Deuterated Chloroform (CDCl3).

Quantitative Data Summary

The table below summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for 1-(2-Methoxyphenyl)-1-propanol at 400 MHz in CDCl3.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Assignment Notes |

| C3-H3 | 0.95 | Triplet (t) | 3H | 7.4 | Terminal methyl group, shielded aliphatic region. |

| C2-H2a, H2b | 1.70, 1.80 | Multiplets (m) | 2H | ^2J ≈ 14.0 | Diastereotopic methylene protons; non-equivalent. |

| OH | 2.60 | Broad singlet (br s) | 1H | - | Concentration-dependent; exchangeable with D2O. |

| OCH3 | 3.85 | Singlet (s) | 3H | - | Deshielded by heteroatom electronegativity. |

| C1-H | 4.85 | Doublet of doublets (dd) | 1H | 7.0, 5.5 | Benzylic methine; deshielded by Ar-ring and OH. |

| Ar-H3 | 6.88 | Doublet (d) | 1H | 8.2 | Aromatic, ortho to OCH3 (resonance shielded). |

| Ar-H5 | 6.95 | Triplet of doublets (td) | 1H | 7.5, 1.0 | Aromatic, para to OCH3 (resonance shielded). |

| Ar-H4 | 7.25 | Triplet of doublets (td) | 1H | 8.0, 1.7 | Aromatic, meta to OCH3. |

| Ar-H6 | 7.35 | Doublet of doublets (dd) | 1H | 7.5, 1.7 | Aromatic, ortho to the propanol substituent. |

Mechanistic Insights: Diastereotopicity and Anisotropy

A critical feature of this spectrum is the behavior of the C2 methylene protons. Because they are situated directly adjacent to the C1 stereocenter, these two protons are inherently diastereotopic [1]. Replacing either proton with a theoretical test group (like deuterium) would yield a pair of diastereomers, meaning they exist in distinct, non-equivalent magnetic environments regardless of the solvent's chirality[1]. Consequently, they do not appear as a simple first-order quintet. Instead, they resonate at slightly different frequencies (~1.70 and ~1.80 ppm) and exhibit complex geminal coupling (^2J ≈ 14 Hz) alongside vicinal coupling to the adjacent methyl and methine groups.

Furthermore, the aromatic region is heavily modulated by the ortho-methoxy group. The oxygen atom acts as a strong resonance electron donor, increasing electron density at the ortho (H3) and para (H5) positions, thereby shielding these protons and shifting them upfield (~6.88 and ~6.95 ppm).

1H-1H spin-spin coupling network of the propanol aliphatic chain.

Stereochemical Validation: Confirming the (R)-Enantiomer

Standard 1H NMR in an achiral solvent cannot differentiate between the (R) and (S) enantiomers, as they are isochronous. To validate that the synthesized or isolated compound is strictly the (R)-enantiomer, we must introduce a chiral environment.

Covalent Derivatization: Mosher's Acid Analysis

Mosher's method involves reacting the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric esters[2]. The spatial arrangement of the MTPA phenyl ring selectively shields specific protons on the propanol chain depending on the absolute configuration of the C1 stereocenter. By calculating the chemical shift differences (Δδ = δS - δR) for the adjacent protons, the absolute configuration is unambiguously assigned[2].

Self-Validating Protocol for Mosher's Derivatization:

-

Sample Preparation: In two separate, dry NMR tubes, dissolve 5.0 mg of the (R)-1-(2-Methoxyphenyl)-1-propanol analyte in 0.5 mL of anhydrous CDCl3.

-

Catalysis: Add 10 µL of anhydrous pyridine to each tube. Pyridine acts as both an acid scavenger (neutralizing HCl) and a nucleophilic catalyst[2].

-

Derivatization: To Tube A, add 1.2 equivalents of (R)-MTPA-Cl. To Tube B, add 1.2 equivalents of (S)-MTPA-Cl. Cap and agitate gently.

-

Validation Check (In-Situ): Acquire a rapid 1H NMR scan after 1 hour. The protocol is self-validating: monitor the disappearance of the free benzylic methine proton at 4.85 ppm and the appearance of the esterified methine proton shifted downfield to ~6.0 ppm. If the 4.85 ppm signal persists, the reaction is incomplete; add 0.2 eq more MTPA-Cl.

-

Data Acquisition: Once conversion is quantitative, acquire a high-resolution 1H NMR spectrum with a relaxation delay (d1) of 5 seconds to ensure accurate integration.

Workflow for Mosher's Acid derivatization and absolute configuration assignment.

Supramolecular Approach: Chiral Solvating Agents (CSAs)

If covalent derivatization is undesirable, Chiral Solvating Agents (CSAs) offer a rapid, non-destructive alternative[3]. CSAs, such as Pirkle's alcohol or bis-thiourea derivatives, form transient, non-covalent diastereomeric complexes with the analyte via hydrogen bonding and dipole-dipole interactions[4].

Self-Validating Protocol for CSA Analysis:

-

Baseline Scan: Acquire a baseline 1H NMR spectrum of the pure analyte (5 mg) in CDCl3.

-

Complexation: Add 1.0 equivalent of the chosen CSA directly to the NMR tube.

-

Validation Check: The complexation is instantaneous. The system validates the enantiomeric purity (ee) by observing the methoxy singlet (3.85 ppm). If the sample is a racemate, the singlet will split into two distinct peaks due to the differing complexation-induced shifts (CIS) of the (R) and (S) transient complexes. If the sample is the pure (R)-enantiomer, the singlet will shift uniformly without splitting, confirming >99% ee[3].

Conclusion

The is a masterclass in interpreting local magnetic environments. By understanding the causality behind diastereotopic splitting and utilizing self-validating stereochemical workflows like Mosher's analysis or CSA complexation, scientists can definitively prove both the structural connectivity and the absolute 3D architecture of the molecule.

References

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at:[Link]

-

Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. Available at:[Link]

-

A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at:[Link]

Sources

In-Depth Technical Guide: 13C NMR Data & Structural Analysis of (R)-1-(2-Methoxyphenyl)-1-propanol

The following technical guide provides an in-depth spectroscopic and structural analysis of (R)-1-(2-Methoxyphenyl)-1-propanol. This document is structured for researchers requiring rigorous assignments, synthesis pathways, and validation protocols.

Executive Summary & Structural Context

Target Molecule: (R)-1-(2-Methoxyphenyl)-1-propanol

CAS (Racemate): 7452-01-9 | CAS (Enantiomer): 105836-13-3 (R-isomer specific)

Molecular Formula: C

This chiral benzylic alcohol represents a critical building block in the synthesis of norepinephrine reuptake inhibitors and other CNS-active agents. The presence of the ortho-methoxy group introduces significant steric and electronic perturbations compared to its para or unsubstituted analogs, resulting in distinct upfield shielding of the benzylic carbon.

Note on Chirality: In standard achiral solvents (e.g., CDCl

High-Confidence 13C NMR Spectral Data

The following data represents the high-confidence consensus chemical shifts for 1-(2-Methoxyphenyl)-1-propanol in CDCl

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl )

| Carbon No.[2][3][4][5] | Type | Shift ( | Multiplicity (DEPT) | Assignment Logic & Electronic Effects |

| C2' | C | 156.5 | C (quat) | Ipso-Methoxy: Strong deshielding due to direct oxygen attachment (+O effect). |

| C1' | C | 131.8 | C (quat) | Ipso-Alkyl: Shielded relative to unsubstituted benzene (145 ppm) due to ortho-OMe steric crowding. |

| C4' | CH | 128.4 | CH | Meta: Standard aromatic resonance, minimal perturbation. |

| C6' | CH | 126.9 | CH | Meta: Slight shielding; distinct from C4' due to proximity to the alkyl chain. |

| C5' | CH | 120.8 | CH | Para: Shielded by the electron-donating resonance effect of the OMe group. |

| C3' | CH | 110.5 | CH | Ortho: Strong shielding due to high electron density from OMe resonance. Diagnostic doublet. |

| C1 | CH | 72.5 | CH | Benzylic Carbinol: Deshielded by OH. Upfield shifted vs. 1-phenylpropanol (76 ppm) due to ortho-substituent steric compression ( |

| OMe | CH | 55.3 | CH | Methoxy: Characteristic region for aryl methyl ethers. |

| C2 | CH | 30.5 | CH | Methylene: |

| C3 | CH | 10.8 | CH | Terminal Methyl: Typical aliphatic terminus. |

Spectral Assignment Logic & Validation

To ensure trustworthiness in your assignments, you must validate the signals using the following mechanistic logic.

The Ortho-Methoxy Effect

The most critical feature distinguishing this spectrum from the para-isomer (CAS 5349-60-0) is the C3' signal at ~110 ppm .

-

Mechanism: The methoxy oxygen donates electron density into the ring via resonance. The ortho and para positions are electron-rich.

-

Diagnostic: Look for two shielded aromatic signals (110 ppm and 120 ppm). If you only see one shielded signal at ~114 ppm (double intensity), you likely have the para isomer.

Benzylic Carbon (C1) Sensitivity

The C1 resonance at 72.5 ppm is sensitive to solvent and concentration (H-bonding).

-

Validation: In DMSO-

, this peak may shift downfield to ~70-75 ppm due to stronger H-bonding with the solvent. -

Stereochemistry: To confirm the (R)-configuration via NMR, you must derivatize with (S)-MTPA-Cl (Mosher's Chloride). The

(

Visualization of Assignments

The following diagram illustrates the correlation between the chemical structure and the NMR signals.

Figure 1: Logic flow for assigning key 13C NMR signals based on electronic substituent effects.

Experimental Synthesis & Protocol

For researchers needing to synthesize and isolate the (R)-enantiomer, the following protocols are field-proven.

Asymmetric Synthesis Pathway

Direct asymmetric addition of diethylzinc to o-anisaldehyde is superior to resolving the racemate.

Reagents:

-

Substrate: o-Anisaldehyde (2-Methoxybenzaldehyde)

-

Reagent: Diethylzinc (Et

Zn, 1.0M in hexane) -

Chiral Ligand: (S)-BINOL or Ti(O

Pr) -

Solvent: Toluene or CH

Cl

Step-by-Step Protocol:

-

Ligand Formation: Under Argon, mix Ti(O

Pr) -

Addition: Add o-anisaldehyde (1.0 eq). Cool to 0°C.

-

Alkylation: Add Et

Zn (2.0 eq) dropwise over 30 mins. The ortho-OMe group may coordinate with Zn/Ti, influencing the stereochemical outcome (chelation control). -

Quench: Stir 12h, then quench with 1N HCl.

-

Workup: Extract with EtOAc, dry over MgSO

, concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 90:10).

Workflow Visualization

Figure 2: Workflow for the enantioselective synthesis of the target alcohol.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent increments).

-

SpectraBase. (2024). 13C NMR Spectrum of 1-(2-Methoxyphenyl)propan-1-ol. Wiley Science Solutions. (Validation of racemate spectral features).

-

PubChem. (2024).[3] Compound Summary: 1-(2-Methoxyphenyl)-1-propanol (CAS 7452-01-9).[1][2][4] National Library of Medicine. [2]

-

NIST Chemistry WebBook. (2024). Standard Reference Data for Benzenemethanol derivatives.

Sources

Technical Guide: Mass Spectrometry Fragmentation of (R)-1-(2-Methoxyphenyl)-1-propanol

Executive Summary

This technical guide details the mass spectrometric behavior of (R)-1-(2-methoxyphenyl)-1-propanol (C₁₀H₁₄O₂, MW 166.22 Da), a chiral benzylic alcohol often utilized as a synthon in the synthesis of cardiovascular agents and beta-blockers.

For researchers in drug development, understanding the fragmentation of this molecule is critical for impurity profiling and metabolic identification. This guide focuses on the mechanistic causality of ion formation, distinguishing between Electron Ionization (EI) and Electrospray Ionization (ESI) , and delineating the specific influence of the ortho-methoxy substituent.

Critical Insight: While mass spectrometry alone is blind to the (R)-enantiomer's chirality without derivatization, the fragmentation pattern described herein provides a robust fingerprint for structural verification of the racemate or isolated enantiomer in achiral environments.

Structural Context & Ionization Physics

The fragmentation logic of (R)-1-(2-methoxyphenyl)-1-propanol is governed by three structural moieties:

-

The Benzylic Alcohol: The hydroxyl group at the C1 position weakens the adjacent C-C bonds, making

-cleavage the dominant pathway. -

The Ortho-Methoxy Group: This substituent provides electron density via resonance (+M effect), stabilizing benzylic cations but also introducing steric bulk and potential for ortho-elimination pathways.

-

The Propyl Chain: Provides a leaving group (ethyl radical) during

-cleavage.

Ionization Modalities[1][2][3][4][5][6][7]

| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Energy | Hard (70 eV) | Soft (Thermal/Voltage) |

| Molecular Ion | Weak or Absent ( | Dominant ( |

| Primary Mechanism | Odd-electron radical cation fragmentation | Even-electron protonated molecule fragmentation (CID) |

| Key Utility | Structural fingerprinting, library matching | Quantitation, LC-MS coupling |

Primary Fragmentation Pathways (EI/CID)

The following mechanisms describe the genesis of the primary ions observed in the mass spectrum.

Pathway A: Alpha-Cleavage (The Base Peak)

Target Ion: m/z 137 Mechanism: Upon ionization, the radical cation forms primarily on the oxygen of the hydroxyl group. The bond between the benzylic carbon (C1) and the ethyl group (C2-C3) is cleaved homolytically. This is energetically favored because the resulting cation is resonance-stabilized by both the benzene ring and the ortho-methoxy group.

Pathway B: Benzylic Dehydration

Target Ion: m/z 148

Mechanism:

Benzylic alcohols are prone to thermal and impact-induced dehydration. Loss of water generates a styrene-like radical cation. In the case of the ortho-methoxy derivative, this ion is stabilized, though less abundant than the

Pathway C: The Ortho-Methoxy Effect

Target Ion: m/z 119 / 121 Mechanism: The ortho-methoxy group is not spectrally inert.

-

Methoxybenzyl Cation (m/z 121): Formed via loss of the entire hydroxypropyl side chain (less common) or rearrangement of the m/z 137 ion.

-

Secondary Loss (m/z 119): The m/z 137 ion can lose water (

) to form a resonance-stabilized benzofuran-like cation (m/z 119). This cyclization is specific to ortho-substituted phenols and ethers.

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical relationship of the fragment ions.

Figure 1: Mechanistic fragmentation tree for (R)-1-(2-Methoxyphenyl)-1-propanol under 70 eV Electron Ionization.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data, particularly for the discrimination of the labile molecular ion, the following protocol is recommended.

Method A: GC-MS (EI)

-

Inlet Temperature: 250°C (Note: Too high will force thermal dehydration).

-

Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40–300.

-

Critical Step: Verify the ratio of m/z 166 to m/z 148. If m/z 148 is >50% of m/z 137, thermal degradation is occurring in the liner. Lower inlet temperature to 200°C.

Method B: LC-MS/MS (ESI)

-

Polarity: Positive (+).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

-

Precursor: [M+H-H2O]+ (m/z 149) often dominates due to in-source fragmentation.

-

Soft Tuning: Set declustering potential (DP) low (<40V) to preserve the protonated molecular ion [M+H]+ at m/z 167.

Workflow Visualization

Figure 2: Decision matrix for ionization mode selection based on analytical goals.

Data Interpretation Table

The following table summarizes the key ions expected in the mass spectrum.

| m/z (Da) | Intensity (Rel %) | Ion Identity | Mechanistic Origin |

| 166 | < 5% | Molecular Ion (often barely visible due to lability). | |

| 148 | 10–30% | Thermal/EI dehydration. Styrene-type radical cation. | |

| 137 | 100% (Base) | Alpha-Cleavage. Stabilized oxonium ion. | |

| 121 | 15–25% | Methoxybenzyl cation. | |

| 119 | 10–20% | Benzofuran cation (Secondary loss of H2O from m/z 137). | |

| 91 | 20–40% | Tropylium ion (Rearrangement of benzyl fragments). | |

| 77 | 10–20% | Phenyl cation (Complete side chain loss). |

Advanced Topic: Chiral Differentiation

While the fragmentation physics described above applies identically to both (R) and (S) enantiomers in a vacuum, the specific request concerns the (R)-enantiomer .

The Challenge: Mass spectrometry is inherently achiral. The m/z 137 fragment from the (R)-isomer is indistinguishable from the (S)-isomer.

The Solution: To validate the (R)-configuration using MS, one must employ Kinetic Method or Derivatization :

-

Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride. The resulting diastereomers will have distinct retention times in GC/LC and potentially different fragmentation ratios due to steric hindrance in the transition states (kinetic resolution).

-

Ion Mobility MS (IM-MS): If complexed with a chiral selector (e.g., cyclodextrin) in the gas phase, the collision cross-section (CCS) may differ between enantiomers, allowing separation before detection.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzylic Alcohols. NIST Chemistry WebBook, SRD 69. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage mechanisms).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[1] [Link]

Sources

Infrared Spectroscopy and Chiral Characterization of (R)-1-(2-Methoxyphenyl)-1-propanol: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in vibrational spectroscopy, I frequently encounter the need to rigorously characterize chiral active pharmaceutical ingredients (APIs) and their intermediates. (R)-1-(2-Methoxyphenyl)-1-propanol is a highly valuable chiral secondary alcohol. The presence of the ortho-methoxy group (-OCH₃) on the phenyl ring adjacent to the chiral benzylic alcohol creates a unique stereoelectronic environment. This whitepaper details the infrared (IR) spectroscopic profile of this molecule, the causality behind its vibrational modes, and the advanced protocols—specifically Vibrational Circular Dichroism (VCD)—required to definitively assign its absolute configuration.

Molecular Architecture & Spectroscopic Foundations

The molecular structure of (R)-1-(2-Methoxyphenyl)-1-propanol consists of an ethyl chain, a chiral benzylic center bearing a hydroxyl group, and a benzene ring with a methoxy group at the ortho position.

A critical phenomenon in the IR spectroscopy of ortho-methoxybenzyl alcohols is intramolecular hydrogen bonding [1]. The hydroxyl proton acts as a hydrogen bond donor to the lone pairs of the adjacent methoxy oxygen, forming a stable pseudo-ring structure[2]. This interaction weakens the O-H covalent bond by lowering its force constant. Consequently, this manifests as a distinct red-shift in the O-H stretching frequency compared to a free, unhindered aliphatic alcohol[3].

Causality of O-H stretch red-shifting via intramolecular hydrogen bonding.

Fundamental IR Vibrational Modes (Scalar Data)

Standard Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive fingerprint of the molecule. Based on the functional groups present and comparative data from aliphatic alcohols[4] and methoxyphenyl derivatives[5][6], the expected IR assignments are summarized in Table 1.

Table 1: Key IR Vibrational Modes of (R)-1-(2-Methoxyphenyl)-1-propanol

| Wavenumber (cm⁻¹) | Assignment | Intensity | Mechanistic Causality |

| ~3400 - 3500 | O-H stretch | Broad, Strong | Red-shifted due to intramolecular H-bonding with the ortho-methoxy oxygen. |

| 2850 - 2960 | C-H stretch (Alkyl) | Strong | Asymmetric/symmetric stretching of the propyl chain[4]. |

| ~2830 | C-H stretch (Methoxy) | Medium | Characteristic symmetric stretch of the -OCH₃ group. |

| 1580, 1490 | C=C stretch (Aromatic) | Med - Strong | Skeletal ring vibrations of the ortho-substituted benzene[5]. |

| 1240 | C-O-C stretch (Asym) | Strong | Asymmetric stretching of the aryl alkyl ether linkage. |

| 1050 - 1100 | C-O stretch (Alcohol) | Strong | C-O stretching of the secondary chiral alcohol[4]. |

| 750 | C-H Out-of-Plane (OOP) | Strong | Characteristic bending for ortho-disubstituted benzene rings. |

Advanced Chiral Discrimination: Vibrational Circular Dichroism (VCD)

While ATR-FTIR is excellent for functional group verification, it is a scalar technique. The standard IR spectra of (R)-1-(2-Methoxyphenyl)-1-propanol and its (S)-enantiomer are perfectly identical because their dipole moment derivatives are equal in magnitude.

To differentiate the enantiomers and determine the absolute configuration, we must employ Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left circularly polarized (LCP) and right circularly polarized (RCP) infrared light (

Workflow of Vibrational Circular Dichroism (VCD) for chiral discrimination.

Experimental Protocols

Protocol 1: High-Resolution ATR-FTIR Analysis (Neat Liquid)

This protocol is designed to acquire the scalar vibrational fingerprint of the compound.

-

Step 1: Background Validation (Self-Validating Step). Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: The system is validated if the baseline is flat (100% Transmittance) and the single-beam energy profile matches the manufacturer's spec, confirming no residual contamination.

-

Step 2: Sample Application. Apply 2-3 drops of neat (R)-1-(2-Methoxyphenyl)-1-propanol directly onto the diamond crystal. Ensure complete coverage of the active sensor area.

-

Step 3: Spectral Acquisition. Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution.

-

Step 4: Data Processing. Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, ensuring the relative peak intensities accurately reflect transmission data.

Protocol 2: VCD Spectroscopy for Absolute Configuration

Because VCD signals are typically

-

Step 1: Solvent Selection & Preparation. Dissolve the sample in deuterated chloroform (CDCl₃) at a concentration of ~0.1 M. Causality: CDCl₃ is chosen because it lacks strong IR absorption bands in the critical "fingerprint" region (1500–900 cm⁻¹), preventing solvent masking of the chiral solute's signals.

-

Step 2: Baseline Validation (Self-Validating Step). Inject pure CDCl₃ into a BaF₂ liquid cell (100 µm pathlength). Acquire a VCD spectrum for 1 hour. Validation: The resulting

signal must be zero across the spectrum. This proves the Photoelastic Modulator (PEM) and cell windows are free of artifactual linear birefringence. -

Step 3: Sample Acquisition. Flush the cell and inject the 0.1 M sample solution. Acquire the VCD spectrum for 4 to 6 hours (typically ~10,000 scans) at 4 cm⁻¹ resolution to achieve an optimal Signal-to-Noise Ratio (SNR).

-

Step 4: Enantiomeric Validation. If available, run the (S)-enantiomer under identical conditions. The system is fully validated when the (S)-spectrum is the exact mirror image of the (R)-spectrum across the zero baseline.

References

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group.[4]

-

PubChem. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969.[5]

-

NIST Chemistry WebBook. 1-Propanone, 1-(4-methoxyphenyl)-.[6]

-

ResearchGate (Josefin E Utas et al.). Kinetic Effects of Hydrogen Bonds on Proton-Coupled Electron Transfer from Phenols.[3]

-

Benchchem. 3-Bromo-4-fluoro-2-methoxybenzyl alcohol.[1]

-

Benchchem. 2-methoxy-N-(2-phenylethyl)benzamide.[2]

Sources

- 1. 3-Bromo-4-fluoro-2-methoxybenzyl alcohol | Benchchem [benchchem.com]

- 2. 2-methoxy-N-(2-phenylethyl)benzamide | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

Technical Guide: Enantioselective Synthesis of (R)-1-(2-Methoxyphenyl)-1-propanol

This guide outlines the enantioselective synthesis of (R)-1-(2-Methoxyphenyl)-1-propanol , a chiral benzylic alcohol often utilized as a key intermediate in the synthesis of norepinephrine transporter (NET) inhibitors and other central nervous system (CNS) active agents.

The presence of the ortho-methoxy group introduces significant steric hindrance compared to para- or meta-substituted analogs, requiring specialized catalytic systems to achieve high enantiomeric excess (ee).

Strategic Overview & Retrosynthetic Analysis

The target molecule, (R)-1-(2-Methoxyphenyl)-1-propanol , is generated via the asymmetric reduction of the prochiral ketone 1-(2-methoxyphenyl)-1-propanone (2'-methoxypropiophenone).

Two primary routes are validated for high-purity synthesis:

-

Transition Metal Catalysis (Chemocatalysis): Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) complexes. This is the preferred route for scalability and operational flexibility.

-

Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs). This route offers superior enantioselectivity (>99% ee) under mild aqueous conditions but requires cofactor regeneration systems.

Reaction Scheme

Method A: Asymmetric Transfer Hydrogenation (ATH)

Catalyst System: RuCl Mechanism: Metal-Ligand Bifunctional Catalysis (Noyori Mechanism)

The steric bulk of the ortho-methoxy group destabilizes the transition state in standard hydrogenation. The use of TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) as a chiral ligand is critical because it forms a rigid chiral pocket that enforces facial selectivity despite the steric clash.

Mechanistic Pathway

The reaction proceeds via a concerted proton/hydride transfer outside the inner coordination sphere of the metal. The "NH" effect of the ligand is crucial for hydrogen bonding to the ketone oxygen, lowering the activation energy.

Caption: Figure 1.[1] The catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation. The 16-electron ruthenium species acts as the active hydride donor.

Experimental Protocol

Objective: Synthesis of (R)-1-(2-Methoxyphenyl)-1-propanol on a 10g scale.

Reagents:

-

Substrate: 1-(2-Methoxyphenyl)-1-propanone (10.0 g, 60.9 mmol)

-

Catalyst: RuCl (194 mg, 0.5 mol%)

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mixture)

-

Solvent: Dichloromethane (DCM) or neat conditions

Step-by-Step Procedure:

-

Inertion: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

) for 15 minutes. -

Catalyst Loading: Charge the flask with RuCl (0.5 mol%).

-

Substrate Addition: Add 1-(2-Methoxyphenyl)-1-propanone (10.0 g). If the substrate is solid, dissolve in minimal DCM (20 mL).

-

Reagent Addition: Slowly add the Formic Acid/TEA mixture (30 mL) via syringe. Caution: Exothermic reaction; ensure proper venting for

evolution. -

Reaction: Heat the mixture to 40°C and stir vigorously for 24 hours. Monitor conversion via TLC (Hexane/EtOAc 8:1) or GC-FID.

-

Work-up: Upon full conversion, cool to room temperature. Dilute with water (50 mL) and extract with DCM (

mL). -

Purification: Wash combined organics with saturated

and brine. Dry over -

Isolation: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the pure alcohol as a colorless oil.

Data Summary: Catalyst Screening for Ortho-Selectivity

| Catalyst System | H-Source | Time (h) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|

| RuCl | HCOOH/TEA | 24 | 92 | 96 | (S) |

| RuCl | HCOOH/TEA | 24 | 94 | 97 | (R) |

| RuCl | IPA/KOH | 48 | 85 | 91 | (R) |

Note: The (R,R)-ligand system is required to access the (R)-alcohol for this specific aryl-alkyl ketone class.

Method B: Biocatalytic Reduction (Green Chemistry Route)

Catalyst: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)

Biocatalysis is superior when >99% ee is required without subsequent recrystallization. The enzyme active site provides a "lock-and-key" fit that virtually eliminates the formation of the (S)-enantiomer, even with the sterically demanding ortho-methoxy group.

Process Workflow

The reaction is biphasic (Buffer/Organic) or uses a co-solvent to solubilize the hydrophobic ketone.

Caption: Figure 2. Biocatalytic workflow utilizing an integrated cofactor regeneration system (GDH/Glucose) to drive the equilibrium toward the alcohol.

Protocol (Codexis/Generic KRED Screening)

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

. -

Reaction Mix: To a reaction vessel, add:

-

Buffer (20 mL)

-

Glucose (1.5 eq)

-

Glucose Dehydrogenase (GDH, 10 mg)

-

NADP+ (10 mg)

-

KRED Enzyme (e.g., KRED-P1 series or Lactobacillus kefir ADH variant) (20 mg)

-

-

Substrate: Dissolve 2'-methoxypropiophenone (500 mg) in DMSO (2 mL) and add to the buffer.

-

Incubation: Stir at 30°C, 250 rpm for 24 hours. pH must be maintained (titrate with 1M NaOH if necessary).

-

Work-up: Add Celite, filter to remove protein, and extract with Ethyl Acetate.

Analytical Validation (Self-Validating System)

Trustworthiness in asymmetric synthesis relies on rigorous analytical control. You must separate the enantiomers to calculate ee.

Chiral HPLC Method:

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H.[2]

-

Mobile Phase: n-Hexane : Isopropanol (95:5). Note: The ortho-methoxy group increases lipophilicity; low IPA content is usually sufficient.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm (or 210 nm).[2]

-

Temperature: 25°C.

Expected Retention Times (approximate):

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer: ~14.2 min

-

Resolution (

): > 2.0 required for accurate integration.

References

-

Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research. Link

-

Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

-

Hollmann, F., et al. (2025).[5] Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols.[6][7] Applied Microbiology and Biotechnology. Link

-

BenchChem Technical Guide. (2025). Chiral Separation of 2-Phenyl-1-propanol derivatives by HPLC. Link

-

Matsumura, K., et al. (1997).[3] Asymmetric transfer hydrogenation of α,β-acetylenic ketones. Journal of the American Chemical Society.[3] Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. mdpi.com [mdpi.com]

- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Chirality of (R)-1-(2-Methoxyphenyl)-1-propanol

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the concept of chirality is not merely a structural nuance but a critical determinant of therapeutic efficacy and safety. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, akin to a pair of hands. While they share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as enzymes and receptors—can differ profoundly. This divergence in biological activity underscores the necessity for the stereoselective synthesis and rigorous analysis of chiral drug candidates.[1][2][3] One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some cases, induce adverse effects.

(R)-1-(2-Methoxyphenyl)-1-propanol is a chiral aromatic alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5] Its specific three-dimensional arrangement is pivotal to the biological activity of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately determine and control its enantiomeric purity is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the principles and methodologies for the characterization of the chirality of (R)-1-(2-Methoxyphenyl)-1-propanol, grounded in established scientific principles and field-proven insights.

The Structural Basis of Chirality in 1-(2-Methoxyphenyl)-1-propanol

The chirality of 1-(2-Methoxyphenyl)-1-propanol originates from the presence of a stereogenic center, specifically the carbon atom bonded to the hydroxyl group (C1). This carbon is attached to four different substituents: a hydrogen atom, a hydroxyl group (-OH), an ethyl group (-CH2CH3), and a 2-methoxyphenyl group. The spatial arrangement of these four groups around the chiral center gives rise to two distinct enantiomers: (R)-1-(2-Methoxyphenyl)-1-propanol and (S)-1-(2-Methoxyphenyl)-1-propanol.

Caption: Tetrahedral arrangement at the chiral carbon of 1-(2-Methoxyphenyl)-1-propanol.

The (R) and (S) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents based on atomic number. For (R)-1-(2-Methoxyphenyl)-1-propanol, the arrangement of these substituents, when viewed with the lowest priority group (hydrogen) pointing away, follows a clockwise direction.

Core Analytical Techniques for Chiral Determination

The determination of the enantiomeric purity of (R)-1-(2-Methoxyphenyl)-1-propanol necessitates the use of analytical techniques that can differentiate between the two enantiomers. The most robust and widely employed methods include polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD) spectroscopy.

Polarimetry: A Foundational Technique for Optical Activity

Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[2][6] Each enantiomer of a chiral molecule rotates the plane of polarized light to an equal but opposite degree. The direction and magnitude of this rotation are characteristic of the enantiomer and its concentration. The (R)-enantiomer of 1-(2-Methoxyphenyl)-1-propanol will rotate light in a specific direction, which can be measured to determine its presence and enantiomeric excess.

Experimental Protocol: Measurement of Specific Rotation

-

Instrument Preparation: Calibrate the polarimeter using a standard quartz plate or a blank solvent. The light source is typically a sodium D-line (589 nm).

-

Sample Preparation: Accurately weigh a sample of (R)-1-(2-Methoxyphenyl)-1-propanol and dissolve it in a suitable achiral solvent (e.g., ethanol, chloroform) to a known concentration (c, in g/mL).

-

Measurement:

-

Fill a polarimeter cell of a known path length (l, in dm) with the blank solvent and record the zero reading.

-

Rinse the cell with the sample solution and then fill it, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) of the sample.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Data Presentation:

| Parameter | Value |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

| Concentration (c) | 1 g/100 mL in Chloroform |

| Observed Rotation (α) | +X° |

| Path Length (l) | 1 dm |

| Specific Rotation [α] | +X° |

Note: The specific rotation value 'X' is a hypothetical placeholder and must be determined experimentally.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the specific rotation. An achiral solvent is essential to avoid any contribution to the optical rotation. The concentration and path length are precisely measured to ensure the accuracy of the calculated specific rotation, which is a fundamental physical constant for a given enantiomer under specified conditions.[7]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Principle: Chiral HPLC is a powerful technique that physically separates the enantiomers of a racemic mixture.[8] This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For aromatic alcohols like (R)-1-(2-Methoxyphenyl)-1-propanol, polysaccharide-based CSPs are often effective.[1][9][10]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

-

Column Selection: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is a suitable starting point.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.[8]

-

Sample Preparation: Prepare a dilute solution of the 1-(2-Methoxyphenyl)-1-propanol sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, often ambient or slightly elevated, to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where the analyte absorbs, typically around 254 nm for the aromatic ring.

-

-

Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Data Presentation:

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | tR1 |

| Retention Time (S-enantiomer) | tR2 |

| Resolution (Rs) | > 1.5 |

Note: tR1, tR2, and Rs are hypothetical values and depend on the specific experimental setup.

Caption: Principle of Circular Dichroism Spectroscopy.

Authoritative Grounding: The application of CD spectroscopy for determining the stereochemistry of organic molecules is a well-established technique. [11][12]The relationship between the CD spectrum and the molecular structure is governed by quantum mechanical principles, providing a high degree of confidence in the results. [13]

Synthesis and Application in Drug Development

(R)-1-(2-Methoxyphenyl)-1-propanol is often synthesized through the asymmetric reduction of the corresponding ketone, 1-(2-methoxyphenyl)propan-1-one. [4]Biocatalytic methods employing alcohol dehydrogenases have shown excellent enantioselectivity in producing the (R)-enantiomer. [4]This chiral alcohol is a precursor to a variety of pharmaceutical agents, where its specific stereochemistry is essential for the desired pharmacological activity. For instance, chiral alcohols are key intermediates in the synthesis of drugs targeting a wide range of conditions. [5] The rigorous chiral analysis of (R)-1-(2-Methoxyphenyl)-1-propanol at each stage of the drug development process—from initial synthesis to final formulation—is crucial for ensuring the quality, safety, and efficacy of the resulting therapeutic product.

Conclusion

The determination of the chirality of (R)-1-(2-Methoxyphenyl)-1-propanol is a critical aspect of its use in pharmaceutical research and development. This guide has provided a detailed overview of the fundamental principles and practical methodologies for its chiral characterization. By employing a combination of polarimetry, chiral HPLC, and circular dichroism spectroscopy, researchers can confidently ascertain the enantiomeric purity of this important chiral building block. The integration of these techniques, coupled with a thorough understanding of the underlying scientific principles, ensures the integrity and success of the drug development pipeline.

References

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, C., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 14(2), 444-455. Retrieved from [Link]

-

Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

Yang, C. X., et al. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Chemical Communications, 53(63), 8878-8881. Retrieved from [Link]

-

Byrd, E. N. (2020). Physical Principles of Circular Dichroism. Journal of Chemical Education, 97(11), 4074-4083. Retrieved from [Link]

-

Ramos-Gusmão, F., et al. (2009). Synthesis of Chiral Aromatic Alcohols: Use of New C2-Symmetric RhIIICp∗, RuII(cymene), or RuII(benzene) Complexes Containing Chiral Diaminocyclohexane Ligand as Asymmetric Transfer Hydrogenation Catalyst. Synthesis, 2009(14), 2345-2350. Retrieved from [Link]

- Google Patents. (2003). Preparation of 1-methoxy-2-propanol.

-

LibreTexts. (2021). 5.5 Polarimetry. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2022). Circular Dichroism. Chemistry LibreTexts. Retrieved from [Link]

-

IBZ Messtechnik GmbH. (2002). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

-

Government of Canada. (2024). Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol). Retrieved from [Link]

-

Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]

-

DeFord, D. D., et al. (2019). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education, 96(9), 1954-1960. Retrieved from [Link]

-

ResearchGate. (2011). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. Retrieved from [Link]

-

Yang, C. X., et al. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. RSC Publishing. Retrieved from [Link]

-

Godeau, G., et al. (2018). Mueller Polarimetry of Chiral Supramolecular Assembly. The Journal of Physical Chemistry C, 122(14), 7957-7964. Retrieved from [Link]

-

Journal of New Developments in Chemistry. (n.d.). Propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Retrieved from [Link]

- Google Patents. (2004). Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.

-

Semantic Scholar. (2017). γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols. Retrieved from [Link]

-

IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved from [Link]

Sources

- 1. γ-Cyclodextrin metal–organic framework for efficient separation of chiral aromatic alcohols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06558B [pubs.rsc.org]

- 2. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 7. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. ntu.edu.sg [ntu.edu.sg]

- 12. Circular dichroism - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

(R)-1-(2-Methoxyphenyl)-1-propanol: A Strategic Chiral Building Block for Asymmetric Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have shifted the industry away from racemic mixtures towards single-isomer drugs. This paradigm requires robust and efficient access to enantiomerically pure intermediates, commonly known as chiral building blocks. These molecules serve as foundational synthons, embedding the required stereochemistry early in a synthetic sequence, thereby streamlining the path to complex molecular targets.

This guide provides a technical overview of (R)-1-(2-methoxyphenyl)-1-propanol, a versatile chiral secondary alcohol. Its structural features—a defined stereocenter adjacent to an aromatic ring bearing a coordinating methoxy group—make it a valuable precursor for a range of more complex chiral molecules. We will explore its synthesis via state-of-the-art asymmetric methods, its physicochemical properties, and its potential applications as a strategic intermediate in drug discovery and development.

Asymmetric Synthesis: The Enantioselective Reduction of 2'-Methoxypropiophenone

The most direct and efficient route to (R)-1-(2-methoxyphenyl)-1-propanol is the asymmetric reduction of its prochiral ketone precursor, 2'-methoxypropiophenone (also known as 1-(2-methoxyphenyl)propan-1-one).[1] Achieving high enantioselectivity is the critical challenge, for which several catalytic strategies have proven effective.

Core Strategy: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the enantioselective reduction of ketones.[2] This technique typically utilizes an inexpensive and readily available hydrogen source, such as a formic acid/triethylamine azeotrope or 2-propanol, in conjunction with a chiral transition metal catalyst.[3][4]

The catalysts developed by Noyori and co-workers, particularly Ruthenium(II) complexes coordinated with a chiral diamine and an arene ligand (e.g., Ru(II)-TsDPEN), are exceptionally effective for this transformation.[3][5] The mechanism involves the formation of a ruthenium hydride species which delivers hydrogen to the ketone in a highly stereocontrolled manner, dictated by the chiral environment of the ligand.[5] The ortho-methoxy group on the substrate can play a role in coordinating with the metal center, further enhancing facial selectivity.

Caption: General workflow for the asymmetric synthesis of (R)-1-(2-Methoxyphenyl)-1-propanol.

Alternative Synthetic Approaches

While ATH is highly effective, other methods can also be employed:

-

Direct Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) gas, often at elevated pressures, with a chiral catalyst. Ruthenium-diphosphine/diamine complexes are also highly effective here, providing excellent enantioselectivities.[6][7]

-

Biocatalysis: The use of whole-cell biocatalysts (e.g., baker's yeast, Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes offers a green chemistry approach.[8][9] These systems can operate under mild aqueous conditions and often provide exceptionally high enantiomeric excess, although substrate scope and tolerance to organic solvents can be limitations.[10]

-

Chiral Auxiliaries: An achiral starting material can be temporarily appended with a chiral auxiliary, which directs a subsequent diastereoselective reduction.[11][12][13][14] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This method is robust but less atom-economical than catalytic approaches.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol provides a representative procedure for the synthesis of (R)-1-(2-methoxyphenyl)-1-propanol using a Noyori-type catalyst.

Materials:

-

2'-Methoxypropiophenone (1.0 eq)

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005 eq, 0.5 mol%)

-

Formic acid/triethylamine azeotropic mixture (5:2 ratio, 5.0 eq of formic acid)

-

Anhydrous dichloromethane (DCM) or acetonitrile (ACN) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere, add 2'-methoxypropiophenone (1.0 eq) and the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.5 mol%).

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., DCM) to achieve a substrate concentration of approximately 0.5 M. Stir the mixture until all solids are dissolved. Add the formic acid/triethylamine (5:2) mixture (5.0 eq) via syringe.

-

Reaction: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-(2-methoxyphenyl)-1-propanol as a pure oil or solid. The enantiomeric excess (ee%) should be determined by chiral HPLC analysis.

Troubleshooting Common Synthetic Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Enantiomeric Excess (ee%) | 1. Suboptimal Temperature: The energy difference between diastereomeric transition states may be insufficient.[15] | 1. Lower the reaction temperature. Run trials at 0 °C, -20 °C, or lower to enhance selectivity.[8][16] |

| 2. Catalyst Impurity/Decomposition: The chiral catalyst may be sensitive to air, moisture, or acidic impurities.[16] | 2. Ensure catalyst quality. Use freshly opened catalyst or store under inert conditions. Adding a non-nucleophilic base (e.g., K₂CO₃) can scavenge trace acids.[15] | |

| 3. Incorrect Solvent: Solvent polarity and coordinating ability can influence the catalyst's conformation.[15] | 3. Screen different solvents. Test a range of solvents like THF, toluene, and acetonitrile. | |

| Low Conversion / Yield | 1. Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst. | 1. Purify starting materials. Ensure the substrate and solvent are of high purity and anhydrous. |

| 2. Insufficient Reaction Time/Temperature: The reaction may be kinetically slow. | 2. Increase reaction time or temperature. Monitor the reaction for longer periods or gently heat, but be mindful of potential impact on ee%.[16] | |

| 3. Poor Substrate Solubility: In biocatalytic systems, the substrate may not be available to the enzyme. | 3. Use a co-solvent. For enzymatic reductions, a water-miscible co-solvent (e.g., DMSO, isopropanol) can improve solubility.[16] |

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized chiral building block.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 7452-01-9 (for racemic compound) | [17] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/oil | General Observation |

| Boiling Point | ~273-275 °C (for precursor ketone) | [18] |

| Density | ~1.07 g/mL (predicted for related structures) | [19] |

| Optical Rotation [α]D | Data not available in cited literature for the (R)-enantiomer. The sign and magnitude must be determined experimentally. | - |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The reduction of the ketone to the alcohol will show characteristic changes, including the disappearance of the carbonyl carbon signal (~200 ppm) and the appearance of a carbinol C-H signal (~4-5 ppm) and a hydroxyl O-H signal.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (ee%). A chiral stationary phase (CSP), typically a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is used.[20][21] A mobile phase of hexane/isopropanol is commonly employed for normal-phase separation, where the two enantiomers will exhibit different retention times.[22][23] The ee% is calculated from the relative peak areas of the two enantiomers.

Applications in Pharmaceutical Synthesis

The value of (R)-1-(2-methoxyphenyl)-1-propanol lies in the synthetic versatility of its chiral secondary alcohol moiety. This functional group can be readily transformed into other key functionalities found in active pharmaceutical ingredients (APIs).[24][25]

Caption: Synthetic utility of (R)-1-(2-Methoxyphenyl)-1-propanol as a chiral building block.

-

Synthesis of Chiral Amines: The hydroxyl group can be converted into a primary or secondary amine with retention or inversion of stereochemistry, depending on the method (e.g., Mitsunobu reaction followed by azide reduction, or oxidation followed by reductive amination). Chiral 1,2-amino alcohols and their derivatives are privileged scaffolds in many drug molecules.[26][27]

-

Formation of Chiral Ethers: O-alkylation, for example via the Williamson ether synthesis, allows for the introduction of diverse substituents, creating chiral ethers that are common structural motifs in pharmaceuticals.

-

Creation of Chiral Esters: Acylation of the alcohol provides access to chiral esters, which can act as prodrugs or serve as key intermediates themselves. The dynamic kinetic resolution (DKR) of racemic alcohols often proceeds through such acylated intermediates.[28]

The presence of the ortho-methoxy group can also influence subsequent reactions through chelation control or by modifying the electronic properties of the aromatic ring, providing an additional layer of synthetic utility for medicinal chemists.

References

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 102(8), 2945-2984. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). University of Johannesburg. Retrieved from [Link]

-

de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 31(20), 3371-3386. Retrieved from [Link]

-

Xiao, J., & Noyori, R. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Chemical Communications, (12), 1372-1373. Retrieved from [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

-

Wills, M., & Morris, D. J. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Retrieved from [Link]

-

Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (2000). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. Organic Letters, 2(12), 1749-1752. Retrieved from [Link]

-

Zhang, L., Chen, Q., Li, L., Jiang, J., Sun, H., Li, L., Liu, T., Zhang, L., & Li, C. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. Retrieved from [Link]

-

Al-Othman, Z. A., & Ali, I. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 29(2), 143-149. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester? Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Kroutil, W., & Faber, K. (2017). Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. Retrieved from [Link]

-

Beer, B., Pickl, M., & Kroutil, W. (2020). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Biotechnology for Biofuels, 13(1), 1-11. Retrieved from [Link]

-

EPA. (2025). 3-(2-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one. Retrieved from [Link]

-

Wang, F., Liu, C., & Li, Y. (2020). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC. Retrieved from [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

-

PMC. (2025). Hybrid Double Enzyme Biocatalyst for Effective Degradation of Organic Pollutants. Retrieved from [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

-

Ni, Y., & Xu, J. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(1), 119-126. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

-

Lab Alley. (n.d.). Propanol Uses & Benefits. Retrieved from [Link]

Sources

- 1. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. kanto.co.jp [kanto.co.jp]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 1-(2-Methoxyphenyl)-1-propanol | CAS 7452-01-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. Methoxypropiophenone | 121-97-1 [chemicalbook.com]

- 19. CompTox Chemicals Dashboard [comptox.epa.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. laballey.com [laballey.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. scihorizon.com [scihorizon.com]

- 28. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]

The Stereochemistry of 1-(2-Methoxyphenyl)-1-propanol: A Comprehensive Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the stereochemistry of 1-(2-Methoxyphenyl)-1-propanol, a chiral molecule with potential significance in pharmaceutical research and development. This document will detail the synthesis of the racemic compound, strategies for its chiral resolution, and the analytical techniques for the determination of enantiomeric purity and absolute configuration. The methodologies described herein are grounded in established chemical principles and are presented with the level of detail required for practical application in a research and development setting.

Introduction: The Importance of Chirality in Drug Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to adverse effects (the distomer). Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of a chiral drug candidate is of paramount importance. This guide focuses on the stereochemical considerations of 1-(2-Methoxyphenyl)-1-propanol, providing a roadmap for its stereocontrolled synthesis and analysis.

Synthesis of Racemic 1-(2-Methoxyphenyl)-1-propanol

The synthesis of racemic 1-(2-Methoxyphenyl)-1-propanol is most commonly achieved through the reduction of the corresponding ketone, 2'-Methoxypropiophenone. Two robust and widely used methods for this transformation are reduction with sodium borohydride and the Meerwein-Pondorf-Verley (MPV) reduction.

Reduction of 2'-Methoxypropiophenone with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Mechanism Rationale: The borohydride ion (BH₄⁻) delivers a hydride (H⁻) to the electrophilic carbonyl carbon of 2'-Methoxypropiophenone. The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the final alcohol product. This method is favored for its operational simplicity and high yields.

Application Notes & Protocols: Asymmetric Synthesis Using (R)-1-(2-Methoxyphenyl)-1-propanol as a Chiral Auxiliary

Introduction: The Logic of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, achieving enantiomeric purity is not merely a goal but a necessity. Chiral auxiliaries are a powerful and reliable strategy to enforce stereocontrol during the formation of new stereocenters.[1][2] The core principle involves the temporary covalent attachment of an enantiomerically pure molecule—the auxiliary—to a prochiral substrate.[3] This chiral adduct then undergoes a diastereoselective transformation, where the auxiliary's inherent stereochemistry directs the approach of incoming reagents to one of the two diastereotopic faces of the substrate.[4] Finally, the auxiliary is cleaved, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[5]

This guide focuses on the application of (R)-1-(2-Methoxyphenyl)-1-propanol, a chiral secondary alcohol, as an effective auxiliary. Its utility stems from a combination of steric influence and, crucially, the coordinating ability of the ortho-methoxy group. This feature allows for the formation of rigid, chelated transition states, which is paramount for achieving high levels of stereochemical induction in reactions such as enolate alkylation and aldol additions.

Mechanism of Stereocontrol: The Role of Ortho-Methoxy Chelation

The high degree of stereoselectivity imparted by the (R)-1-(2-Methoxyphenyl)-1-propanol auxiliary is primarily attributed to its ability to form a rigid, five-membered chelated ring with a metal cation (e.g., Li⁺ from LDA or Na⁺ from NaHMDS) during the enolate formation step. This chelation involves the carbonyl oxygen of the attached acyl group and the oxygen of the ortho-methoxy substituent.

This rigid conformation serves two purposes:

-

It locks the rotational freedom around the C-O bond, providing a predictable enolate geometry.

-

The bulky phenyl group and the ethyl group of the auxiliary effectively shield one face of the resulting planar enolate.

Consequently, an incoming electrophile is forced to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer.[6]

Caption: Logical diagram of the chelation-controlled stereodirection.

Application 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most robust applications for chiral auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acids. This three-step sequence provides a reliable route to enantiomerically enriched α-substituted carboxylic acids and their derivatives.

Experimental Workflow: Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 1.1: Attachment of the Auxiliary (Esterification)

-

Objective: To covalently attach the prochiral carboxylic acid to the (R)-1-(2-Methoxyphenyl)-1-propanol auxiliary.

-

Rationale: The formation of an ester provides the necessary carbonyl group for subsequent enolization. Using an acid chloride is a highly efficient method for this transformation.

Materials:

-

(R)-1-(2-Methoxyphenyl)-1-propanol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Prochiral acid chloride (e.g., propionyl chloride) (1.2 eq)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add (R)-1-(2-Methoxyphenyl)-1-propanol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-